2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one
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Overview
Description
2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
The synthesis of 2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with isopropyl isothiocyanate, followed by cyclization to form the quinazoline ring. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetonitrile . Industrial production methods often utilize microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer growth . Additionally, the compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one can be compared with other quinazoline derivatives such as:
2-Phenylquinazolin-4-one: Known for its anti-cancer properties.
2-Aminoquinazolin-4-one: Exhibits anti-inflammatory and anti-bacterial activities.
2-Methylquinazolin-4-one: Similar to this compound but lacks the methylsulfanyl group, resulting in different biological activities .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-methylsulfanyl-3-propan-2-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFPKZITFPKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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